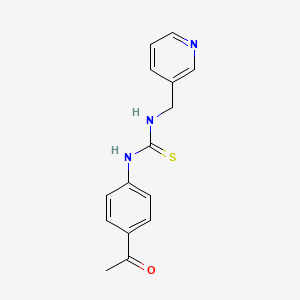
N-(4-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetylphenyl)-N'-(3-pyridinylmethyl)thiourea, commonly known as APTU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. APTU belongs to the class of thioureas and has been found to exhibit antitumor and antiviral activities.
Mecanismo De Acción
The exact mechanism of action of APTU is not fully understood. However, studies have suggested that APTU may inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells. APTU has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, APTU has been shown to inhibit the replication of the hepatitis C virus and the HIV virus.
Biochemical and Physiological Effects:
Studies have shown that APTU has a low toxicity profile and does not exhibit significant adverse effects on normal cells. APTU has been found to induce cell cycle arrest in cancer cells, leading to their death. APTU has also been shown to decrease the expression of certain genes involved in cancer cell growth and proliferation. In addition, APTU has been found to modulate the immune response, leading to the suppression of tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
APTU has several advantages for lab experiments. It has a low toxicity profile and exhibits potent antitumor and antiviral activities. APTU is also relatively easy to synthesize and purify. However, APTU has some limitations for lab experiments. Its mechanism of action is not fully understood, and more research is needed to elucidate its therapeutic properties. In addition, APTU has not been extensively studied in animal models, and its efficacy and safety in vivo remain to be determined.
Direcciones Futuras
There are several future directions for APTU research. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to study its efficacy and safety in animal models and evaluate its potential as a therapeutic agent for cancer and viral infections. In addition, APTU can be used as a lead compound for the development of more potent and selective analogs with improved therapeutic properties. Finally, APTU can be used in combination with other drugs or therapies to enhance their efficacy and reduce their toxicity.
Métodos De Síntesis
The synthesis of APTU involves the reaction of 4-acetylphenyl isothiocyanate with 3-pyridinemethanamine in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or ethyl acetate and is followed by purification using column chromatography.
Aplicaciones Científicas De Investigación
APTU has been extensively studied for its potential therapeutic properties. It has been found to exhibit antitumor activity against various cancer cell lines such as breast cancer, prostate cancer, and lung cancer. APTU has also been shown to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV).
Propiedades
IUPAC Name |
1-(4-acetylphenyl)-3-(pyridin-3-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-11(19)13-4-6-14(7-5-13)18-15(20)17-10-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBQVLNQWKBNZGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24793991 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Acetylphenyl)-3-(pyridin-3-ylmethyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

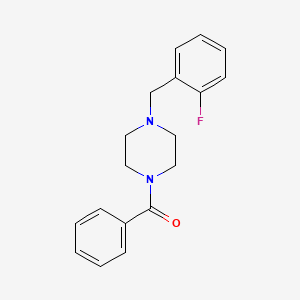
![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)
![2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5880643.png)
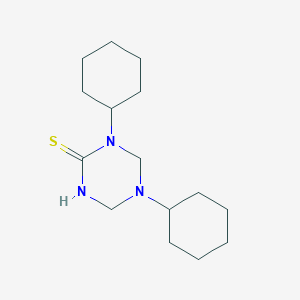
![N-cyclohexyl-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5880655.png)
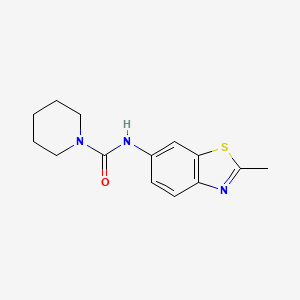
![4-({[(4-methyl-1-piperazinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5880674.png)
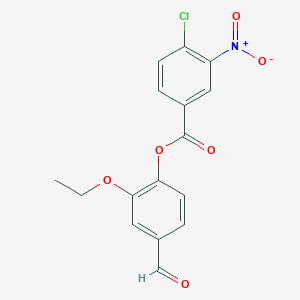
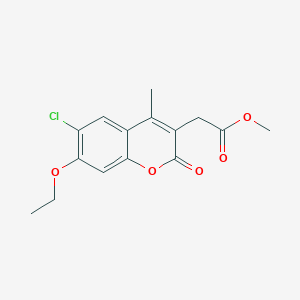
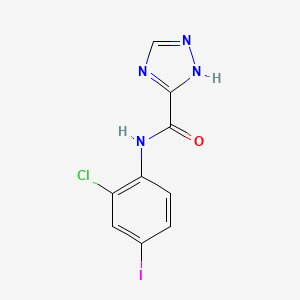
![N-[2-({2-[(4-bromo-2-chlorophenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]butanamide](/img/structure/B5880718.png)
![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)
![4-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5880727.png)